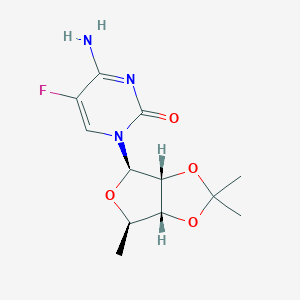

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

Beschreibung

Eigenschaften

IUPAC Name |

1-[(3aR,4R,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O4/c1-5-7-8(20-12(2,3)19-7)10(18-5)16-4-6(13)9(14)15-11(16)17/h4-5,7-8,10H,1-3H3,(H2,14,15,17)/t5-,7-,8-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYNQHIPVNHJFE-VPCXQMTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(O1)N3C=C(C(=NC3=O)N)F)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=C(C(=NC3=O)N)F)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine is a synthetic fluoropyrimidine nucleoside analogue. By design, it functions as a prodrug, remaining largely inert until it undergoes a multi-step enzymatic conversion within the body to release the potent anti-cancer agent, 5-fluorouracil (5-FU). This guide elucidates the complete bioactivation cascade, from the initial deprotection to the ultimate cytotoxic effects on cancer cells. The mechanism hinges on its sequential metabolism by key enzymes, some of which are found at elevated levels in tumor tissues, providing a basis for tumor-selective therapy. The ultimate cytotoxic effects are driven by the inhibition of DNA synthesis and the disruption of RNA integrity, leading to apoptosis in rapidly proliferating cancer cells.

Introduction: The Prodrug Strategy in Fluoropyrimidine Chemotherapy

The clinical utility of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for solid tumors, is often hampered by its narrow therapeutic index and systemic toxicity.[1] To overcome these limitations, a prodrug strategy has been successfully employed. Prodrugs are inactive compounds that are metabolically converted into active drugs in vivo. This approach can enhance oral bioavailability, improve tumor selectivity, and reduce systemic side effects.

Capecitabine is a clinically successful oral prodrug of 5-FU that undergoes a three-step enzymatic conversion to the active drug.[2][3] 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine belongs to this class of compounds. Its structure includes a 5-fluorocytidine core, a deoxy modification at the 5' position, and an isopropylidene protecting group on the 2' and 3' hydroxyls of the ribose sugar. This design necessitates an initial deprotection step before entering the established metabolic pathway that ultimately generates 5-FU.

The Multi-Step Metabolic Activation Cascade

The journey of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine from an inactive prodrug to its cytotoxic effector molecules is a sequential enzymatic process. This cascade is critical to its anti-cancer activity.

Step 1: Initial Hydrolysis (Deprotection)

The first crucial step is the removal of the 2',3'-O-isopropylidene group. This protecting group renders the molecule more lipophilic but must be cleaved to yield 5'-Deoxy-5-fluorocytidine (5'-DFCR) for subsequent enzymatic recognition. This hydrolysis is presumed to occur under physiological conditions to expose the hydroxyl groups on the ribose moiety.

Step 2: Conversion to 5'-Deoxy-5-fluorocytidine (5'-DFCR)

Once deprotected, the molecule exists as 5'-Deoxy-5-fluorocytidine (5'-DFCR), which is an intermediate in the metabolic pathway of the well-known oral prodrug capecitabine.[4][5]

Step 3: Deamination by Cytidine Deaminase

5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR, also known as doxifluridine) by the enzyme cytidine deaminase.[2][3][6] This enzyme is found in both the liver and in tumor tissues.[3] This deamination step is critical as it transforms the cytidine analogue into a uridine analogue.

Step 4: Conversion to 5-Fluorouracil (5-FU) by Thymidine Phosphorylase

The final and rate-limiting step in this activation pathway is the conversion of 5'-DFUR into the active cytotoxic agent, 5-fluorouracil (5-FU).[3][7] This reaction is catalyzed by the enzyme thymidine phosphorylase (TP).[8][9] A key advantage of this prodrug approach is the differential expression of TP. Many human cancers, including breast, colorectal, and pancreatic cancers, exhibit significantly higher levels of thymidine phosphorylase compared to surrounding healthy tissues.[2][3][10] This tumor-specific overexpression of TP leads to the preferential generation of 5-FU at the tumor site, thereby enhancing its anti-tumor efficacy while minimizing systemic toxicity.[2][3]

Caption: Metabolic activation of the prodrug to 5-Fluorouracil.

Molecular Mechanisms of 5-FU Cytotoxicity

Once generated within the cancer cell, 5-FU is an antimetabolite that exerts its cytotoxic effects through three primary active metabolites: 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), 5-fluorouridine triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP).[11][12]

Inhibition of Thymidylate Synthase (TS) and DNA Damage

The principal mechanism of 5-FU's cytotoxicity is the inhibition of thymidylate synthase (TS).[11][13]

-

Metabolite Formation : 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[14]

-

Ternary Complex : FdUMP mimics the natural substrate of TS, deoxyuridine monophosphate (dUMP).[12] FdUMP binds to the nucleotide-binding site of TS and forms a stable ternary complex with the enzyme and its cofactor, 5,10-methylenetetrahydrofolate.[11][12]

-

DNA Synthesis Inhibition : This stable complex blocks the catalytic activity of TS, preventing the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for deoxythymidine triphosphate (dTTP).[11][14] The resulting depletion of the intracellular dTTP pool leads to an imbalance of deoxynucleotides, which inhibits DNA replication and repair, ultimately triggering apoptotic cell death, often referred to as "thymineless death".[13]

RNA Dysfunction

5-FU is also metabolized to 5-fluorouridine triphosphate (FUTP).[11]

-

RNA Incorporation : FUTP is erroneously incorporated into various RNA species (mRNA, tRNA, rRNA) in place of uridine triphosphate (UTP).[12][13]

-

Disruption of RNA Processing : This misincorporation disrupts normal RNA processing, including pre-rRNA maturation and pre-mRNA splicing.[14] This leads to impaired protein synthesis and contributes significantly to the overall cytotoxicity of 5-FU.[11][15]

Direct DNA Damage

A third, less prominent mechanism involves the formation of 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which can be incorporated into DNA.[11][12] This incorporation can lead to DNA fragmentation and instability, further contributing to cell death.

Caption: Downstream cytotoxic mechanisms of 5-Fluorouracil.

Experimental Validation Protocols

To validate the mechanism of action, a series of in vitro experiments are essential. The following protocols provide a framework for assessing the compound's efficacy and confirming its metabolic pathway.

Protocol 4.1: Cell Viability (MTT) Assay

This assay quantifies the cytotoxic effect of the compound on cancer cell lines.

-

Cell Seeding : Seed cancer cells (e.g., MCF-7 for breast, HT-29 for colon) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, 5-FU, and other intermediates in culture medium. Replace the old medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation : Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 4.2: HPLC Analysis of Intracellular Metabolites

This protocol allows for the detection and quantification of the prodrug and its metabolites within the cancer cells.

-

Cell Culture and Treatment : Grow cells in larger culture dishes (e.g., 10 cm) to near confluency. Treat with a relevant concentration (e.g., 2x IC₅₀) of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine for various time points (e.g., 0, 2, 8, 24 hours).

-

Cell Lysis and Extraction : Harvest the cells and perform a perchloric acid or methanol extraction to isolate the acid-soluble metabolites.

-

Sample Preparation : Neutralize the extract and centrifuge to remove precipitated proteins. Filter the supernatant.

-

HPLC Analysis : Analyze the samples using a reverse-phase C18 column on an HPLC system with a UV detector. Use known standards for 5'-DFCR, 5'-DFUR, and 5-FU to identify and quantify the peaks based on retention time and peak area.

-

Data Interpretation : Plot the concentration of each metabolite over time to understand the kinetics of the metabolic conversion.

Quantitative Data Summary

The efficacy of fluoropyrimidine prodrugs can be compared by their IC₅₀ values across different cancer cell lines. The data below is illustrative and demonstrates the expected trend of increasing potency as the prodrug is converted to its active form.

| Compound | HT-29 (Colon Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | Panc-1 (Pancreatic Cancer) IC₅₀ (µM) |

| 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine | > 100 | > 100 | > 100 |

| 5'-Deoxy-5-fluorocytidine (5'-DFCR) | 85 | 92 | 78 |

| 5'-Deoxy-5-fluorouridine (5'-DFUR) | 48 | 55 | 41 |

| 5-Fluorouracil (5-FU) | 5.2 | 8.1 | 3.9 |

Table 1: Illustrative IC₅₀ values demonstrating the stepwise increase in cytotoxic potency upon metabolic activation. Actual values may vary based on experimental conditions and cell line characteristics.

Conclusion and Future Perspectives

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine acts as a multi-stage prodrug whose anti-cancer activity is entirely dependent on its sequential enzymatic conversion to 5-fluorouracil. Its mechanism is a cascade involving initial deprotection followed by deamination and phosphorolysis, with the final step being preferentially catalyzed within tumor tissues due to elevated thymidine phosphorylase levels. The resulting 5-FU then induces cytotoxicity through the potent inhibition of thymidylate synthase and the disruption of RNA and DNA integrity.

Future research in this area could focus on:

-

Modifying the Protecting Group : Investigating alternative protecting groups to the isopropylidene moiety to fine-tune the rate of the initial hydrolysis step, potentially altering the pharmacokinetic profile.

-

Combination Therapies : Exploring synergistic effects by combining this prodrug with agents that upregulate the key activating enzymes (e.g., cytidine deaminase or thymidine phosphorylase) or with drugs that inhibit 5-FU catabolism.

-

Targeted Delivery : Encapsulating the prodrug in nanocarriers to further enhance its delivery and accumulation in tumor tissues, maximizing efficacy while further reducing off-target toxicity.

This detailed understanding of the mechanism provides a solid foundation for the rational design of next-generation fluoropyrimidine prodrugs with improved therapeutic indices.

References

- Patsnap Synapse. (2024, July 17).

- OncoDaily. (2025, June 17). Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management.

- Patsnap Synapse. (2024, July 17).

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.

- U.S. Food and Drug Administration. (n.d.). XELODA (capecitabine) tablets, for oral use.

- Chemicalbook. (2023, March 2).

- National Center for Biotechnology Inform

- Wikipedia. (n.d.). Fluorouracil.

- Zhang, N., Yin, Y., Xu, J., & Chen, W. (2019). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Journal of Cancer, 10(14), 3233–3240.

- Cancer Research UK. (n.d.). Fluorouracil (5FU).

- Armstrong, R. D., Connolly, K. M., Kaplan, A. M., & Cadman, E. (1983). Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine. Cancer Chemotherapy and Pharmacology, 11(2), 102–105.

- Sawada, N., Ishikawa, T., Fukase, Y., Nishida, M., Yoshikubo, T., & Ishitsuka, H. (1998). Induction of thymidine phosphorylase activity and enhancement of capecitabine efficacy by taxol/taxotere in human cancer xenografts. Clinical Cancer Research, 4(4), 1013–1019.

- ResearchGate. (n.d.).

- National Cancer Institute. (n.d.). Definition of 5-fluoro-2-deoxycytidine. NCI Drug Dictionary.

- Podsiadły, R., et al. (2022). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances, 12(1), 1-13.

- Patsnap Synapse. (2024, July 17). What is the mechanism of 5-Fluorodeoxyuridine?

- Bronckaers, A., et al. (2009). The dual role of thymidine phosphorylase in cancer development and chemotherapy. Medicinal Research Reviews, 29(6), 903-953.

- Kono, A., et al. (1983). [A new anticancer drug, 5'-deoxy-5-fluorouridine (5'-DFUR)]. Gan To Kagaku Ryoho, 10(11), 2348-2355.

- Patsnap Synapse. (2024, June 14).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5'-Deoxy-5-fluorocytidine.

- Reigan, P., & Thompson, P. (2022). Multifunctional role of thymidine phosphorylase in cancer. Trends in Cancer, 8(6), 482–493.

- Boothman, D. A., Briggle, T. V., & Greer, S. (1985). Metabolism and mechanism of action of 5-fluorodeoxycytidine. Molecular Pharmacology, 27(5), 584–594.

- Feng, J. Y., et al. (1995). Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine and Its Activity in Combination with Clinically Approved Anti-Human Immunodeficiency Virus β-d(+) Nucleoside Analogs In Vitro. Antimicrobial Agents and Chemotherapy, 39(10), 2246-2252.

- Wikipedia. (n.d.). Doxifluridine.

- Pierrefite-Carle, V., & Rossi, B. (1999). Cytosine deaminase/5-fluorocytosine-based vaccination against liver tumors: evidence of distant bystander effect. Journal of the National Cancer Institute, 91(23), 2014–2020.

- Ueno, H., et al. (2004). The role of thymidine phosphorylase in the induction of early growth response protein-1 and thrombospondin-1 by 5-fluorouracil i. International Journal of Cancer, 109(6), 841-847.

- ResearchGate. (n.d.). Activation of 5-DFUR into 5-FU by thymidine phosphorylase.

- Benchchem. (n.d.). 5-Fluoro-5'-deoxycytidine.

- Human Metabolome Database. (n.d.). Showing metabocard for 5'-Deoxy-5-fluorocytidine (HMDB0060405).

- Armstrong, R. D., & Diasio, R. B. (1981). Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. Cancer Research, 41(9 Pt 1), 3333–3338.

- Quinney, S. K., et al. (2005). Hydrolysis of Capecitabine to 5'-Deoxy-5-fluorocytidine by Human Carboxylesterases and Inhibition by Loperamide. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1045-1051.

- Clearsynth. (n.d.). 5'-Deoxy-2',3'-O-isopropylidene-4-thio-5-fluorocytidine-13C,15N2.

- Morgan, H. D., et al. (2004). Activation-induced cytidine deaminase deaminates 5-methylcytosine in DNA and is expressed in pluripotent tissues: implications for epigenetic reprogramming. Journal of Biological Chemistry, 279(52), 52353-52360.

- Metin, A., & Almåsbak, H. (2022). Activation induced cytidine deaminase: An old friend with new faces. Scandinavian Journal of Immunology, 96(5), e13206.

- Kumar, G. S., et al. (2015). Synthesis and biological activity evaluation of cytidine-5'-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2',3'-carbonates. European Journal of Medicinal Chemistry, 90, 86-97.

- Shen, H. M. (2007). Activation-induced cytidine deaminase acts on double-strand breaks in vitro. Molecular Immunology, 44(5), 974–983.

- Weinreich, J., et al. (2010). Cytostatic activity of the duplex drug linking 2'-deoxy-5-fluorouridine (5FdU) with 3'-C-ethynylcytidine (ECyd) against gastric adenocarcinoma cell lines.

- GlobalChemMall. (n.d.). 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine.

- MedChemExpress. (n.d.). 5'-Deoxy-5-fluorocytidine-d3.

Sources

- 1. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncodaily.com [oncodaily.com]

- 3. What is the mechanism of Capecitabine? [synapse.patsnap.com]

- 4. Human Metabolome Database: Showing metabocard for 5'-Deoxy-5-fluorocytidine (HMDB0060405) [hmdb.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of thymidine phosphorylase activity and enhancement of capecitabine efficacy by taxol/taxotere in human cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. farmamol.web.uah.es [farmamol.web.uah.es]

- 10. Doxifluridine - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Fluorouracil? [synapse.patsnap.com]

- 12. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 13. Fluorouracil - Wikipedia [en.wikipedia.org]

- 14. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

An In-depth Technical Guide to the Biological Activity of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine Derivatives

Introduction: The Therapeutic Potential of Modified Fluoropyrimidines

In the landscape of modern chemotherapy and antiviral research, nucleoside analogs represent a cornerstone of therapeutic intervention.[1] These molecules, structural mimics of natural nucleosides, effectively interfere with the synthesis of DNA and RNA, leading to cytotoxicity in rapidly proliferating cells such as those found in tumors or infected by viruses.[1][2] Among these, the fluoropyrimidine 5-fluorouracil (5-FU) has been a mainstay in the treatment of solid tumors, particularly colorectal cancer, since its introduction in 1957.[3]

However, the clinical utility of 5-FU is often hampered by its toxicity profile and the development of drug resistance.[3][4] This has spurred the development of 5-FU prodrugs, designed to enhance tumor selectivity, improve oral bioavailability, and mitigate side effects.[3][5] Capecitabine, an oral prodrug of 5-FU, exemplifies this successful strategy.[5] The compound at the heart of this guide, 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, serves as a key intermediate in the synthesis of a new generation of 5-fluorocytidine derivatives. These derivatives are being explored for their potential to offer enhanced efficacy and a more favorable therapeutic window compared to existing treatments.[5][6]

This technical guide provides a comprehensive overview of the synthesis, biological activity, and methods for evaluating 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer and antiviral agents.

Synthesis of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine Derivatives

The synthesis of these derivatives hinges on the initial preparation of the protected nucleoside, 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, which then allows for modifications, typically at the N4 position of the cytosine ring. The isopropylidene group serves as a protecting group for the 2' and 3'-hydroxyls of the ribose sugar, preventing unwanted side reactions during subsequent derivatization steps.

Workflow for Synthesis and Derivatization

The overall synthetic strategy involves the coupling of a protected 5-fluorocytosine base with a protected 5-deoxyribose sugar, followed by derivatization.

Caption: General workflow for the synthesis of N4-acyl derivatives.

Experimental Protocol: Synthesis of an N4-Acyl Derivative

This protocol is a representative synthesis based on established methods for nucleoside chemistry.[6][7]

Step 1: Silylation of 5-Fluorocytosine

-

Suspend 5-fluorocytosine in a dry, inert solvent such as anhydrous acetonitrile or dichloromethane in a flame-dried flask under an inert atmosphere (e.g., argon).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or trifluoromethanesulfonic acid trimethylsilyl ester (TMS-OTf), and a catalyst like sodium iodide.[7]

-

Stir the reaction mixture at a specified temperature (e.g., 0°C to room temperature) for a period sufficient to achieve silylation of the cytosine base (typically 30 minutes to a few hours). This step increases the solubility and reactivity of the base for the subsequent coupling reaction.

Step 2: Glycosylation (Coupling Reaction)

-

To the solution of the silylated 5-fluorocytosine, add the protected sugar, 5-deoxy-1,2,3-tri-O-acetyl-D-ribofuranose.

-

Introduce a Lewis acid catalyst, such as stannic chloride (SnCl4), to promote the N-glycosylation reaction.[8]

-

Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). The reaction typically yields 5'-Deoxy-2',3'-di-O-acetyl-5-fluorocytidine.

Step 3: Deprotection and Isopropylidene Protection

-

The acetyl protecting groups on the sugar moiety are typically removed under basic conditions (e.g., methanolic ammonia).

-

The resulting 5'-deoxy-5-fluorocytidine is then reprotected with the isopropylidene group. Dissolve the compound in anhydrous acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a dehydrating agent (e.g., 2,2-dimethoxypropane).

-

Stir the reaction at room temperature until the formation of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine is complete, as monitored by TLC.

Step 4: N4-Derivatization (Example: N-acylation)

-

Dissolve the 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine intermediate in a dry solvent like pyridine or dichloromethane.

-

Cool the solution in an ice bath and add the desired acylating agent (e.g., a specific acyl chloride or anhydride) dropwise.

-

Allow the reaction to proceed at 0°C and then warm to room temperature, stirring overnight.

-

Quench the reaction (e.g., with methanol) and remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the final N4-acyl derivative.[6]

Biological Activity and Mechanism of Action

5'-Deoxy-5-fluorocytidine derivatives are prodrugs that are ultimately converted intracellularly to the active metabolites of 5-fluorouracil (5-FU). Their biological activity is therefore intrinsically linked to the known mechanisms of 5-FU.[2][4][5]

Metabolic Activation Pathway

The journey from the administered prodrug to the active cytotoxic agent involves a multi-step enzymatic conversion.

Caption: Metabolic activation of 5'-Deoxy-5-fluorocytidine derivatives to 5-FU metabolites.

The key cytotoxic mechanisms stemming from these active metabolites are:

-

Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate.[2] This complex blocks the enzyme's normal function, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[2][4] The depletion of dTMP, an essential precursor for DNA synthesis, leads to a "thymineless death" in rapidly dividing cells.[4]

-

Incorporation into RNA: Fluorouridine triphosphate (FUTP) is mistakenly incorporated into RNA in place of uridine triphosphate (UTP).[5] This incorporation disrupts RNA processing and function, affecting protein synthesis and overall cellular metabolism.[5]

-

Incorporation into DNA: Fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA fragmentation and instability.[4][5]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 5'-deoxy-5-fluorocytidine derivatives against a variety of cancer cell lines. The rationale behind developing these derivatives is to enhance the therapeutic index of 5-FU, often by improving tumor-specific activation.

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

| Derivative 5d | NCI-H69 (Lung Cancer) | Potent Inhibition | [5] |

| Derivative 5e | HeLa (Cervical Cancer) | Potent Inhibition | [5] |

| Derivative 5d/5e | L1210 (Leukemia) | More potent than capecitabine | [5] |

| Conjugate 1 | BxPC-3 (Pancreatic) | 14 µM | [6][9] |

| Conjugate 6 | BxPC-3 (Pancreatic) | 23.1 µM | [6] |

| Conjugates 1-6 | AsPC-1 (Pancreatic) | 37-133 µM | [6][9] |

Antiviral Activity

The mechanism of antiviral action for fluorocytidine derivatives also relies on their ability to act as chain-terminators or inhibitors of viral polymerases after being converted to their triphosphate form.[1] The incorporation of the fluorinated analog into the growing viral DNA or RNA chain prevents further elongation, thereby halting viral replication.[1][10]

-

Against HIV: Certain L-configuration nucleoside analogs, such as 2',3'-dideoxy-beta-L-5-fluorocytidine (β-L-FddC), have shown potent activity against HIV-1 reverse transcriptase.[10][11] The 5-fluoro substitution can enhance the efficiency of incorporation by the viral polymerase.[10]

-

Against Hepatitis B Virus (HBV): β-L-FddC has also demonstrated potent inhibition of HBV growth in vitro.[11]

-

Against Influenza Virus: 2'-deoxy-2'-fluorocytidine (2'-FdC) has been identified as a potent inhibitor of various influenza virus strains, including highly pathogenic H5N1.[12]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized derivatives, robust and standardized in vitro assays are essential. The following protocols outline key methodologies for determining cytotoxicity in cancer cells and antiviral efficacy.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][13]

Materials:

-

96-well microplates

-

Cancer cell lines of interest (e.g., MCF-7, HeLa, BxPC-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (e.g., DMSO) and a no-cell background control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.[6]

-

MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[12][13]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Antiviral Assessment using the Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the cytopathic effect of a virus, specifically the formation of plaques (localized areas of cell death) in a cell monolayer.[14][15]

Materials:

-

Susceptible host cell line (e.g., Vero cells, MDCK cells)

-

Virus stock of known titer (e.g., Influenza virus, Herpes Simplex Virus)

-

6-well or 24-well plates

-

Infection medium (serum-free medium)

-

Overlay medium (e.g., medium containing 0.4-1.2% low-melting-point agarose or Avicel)

-

Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

-

Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer on the day of infection.[14]

-

Compound Preparation: Prepare serial dilutions of the test derivatives in infection medium.

-

Virus Infection: Aspirate the growth medium from the confluent cell monolayers. Inoculate the cells with a virus dilution calculated to produce a countable number of plaques (e.g., 50-100 Plaque Forming Units, PFU, per well).

-

Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.[14]

-

Compound Treatment and Overlay: After adsorption, remove the viral inoculum. Add the overlay medium containing the various concentrations of the test compound (or vehicle control) to each well. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for a period sufficient for plaque formation (typically 2-7 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin). Carefully remove the overlay and stain the cell monolayer with Crystal Violet solution for 10-15 minutes.[14] The stain will color the viable cells, leaving the plaques (areas of dead cells) unstained and visible.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Conclusion and Future Directions

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine serves as a pivotal platform for the development of novel fluoropyrimidine derivatives with significant therapeutic potential. The derivatization of this core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, aiming to create agents with enhanced anticancer or antiviral activity and improved safety profiles. The methodologies outlined in this guide provide a framework for the synthesis and rigorous biological evaluation of these promising compounds. Future research will likely focus on creating derivatives with even greater tumor-targeting capabilities, exploring their efficacy in combination therapies, and elucidating mechanisms of resistance to further refine the design of next-generation nucleoside analogs.

References

-

Synthesis and biological activity evaluation of cytidine-5'-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2',3'-carbonates. European Journal of Medicinal Chemistry. [Link]

-

5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. [Link]

-

The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances. [Link]

-

Antiviral activity of 2',3'-dideoxy-beta-L-5-fluorocytidine (beta-L-FddC) and 2',3'-dideoxy-beta-L-cytidine (beta-L-ddC) against hepatitis B virus and human immunodeficiency virus type 1 in vitro. Biochemical Pharmacology. [Link]

-

Probing the mechanistic consequences of 5-fluorine substitution on cytidine nucleotide analogue incorporation by HIV-1 reverse transcriptase. The FEBS Journal. [Link]

-

In vitro and in vivo efficacy of fluorodeoxycytidine analogs against highly pathogenic avian influenza H5N1, seasonal, and pandemic H1N1 virus infections. Antiviral Research. [Link]

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules. [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

-

The Role of Deoxycytidine Kinase in DNA Synthesis and Nucleoside Analog Activation. Humana Press. [Link]

-

The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. ResearchGate. [Link]

-

The role of thymidine kinases in the activation of pyrimidine nucleoside analogues. General Pharmacology. [Link]

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. [Link]

-

The prodrugs of 5-fluorouracil. Current Medicinal Chemistry. [Link]

-

Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol. [Link]

-

A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy. [Link]

-

Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Chemistry and Chemotherapy. [Link]

-

Can anyone share with me a detailed protocol for performing a Plaque Reduction Assay to test anti-viral activity? ResearchGate. [Link]

- Preparation method for 5'-deoxy-2',3'-diacetyl-5-fluorocytidine.

- Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.

-

Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry. [Link]

- Method for preparing capecitabine intermediate 2', 3'-di-O-acetyl-5'-deoxy-5-fluorocytidine by enzymatic composite chemical method.

-

Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Molecules. [Link]

Sources

- 1. cancernetwork.com [cancernetwork.com]

- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 3. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Fluorouracil? [synapse.patsnap.com]

- 6. The expression and activity of thymidine kinase 1 and deoxycytidine kinase are modulated by hydrogen peroxide and nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102250175A - Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine - Google Patents [patents.google.com]

- 8. CN102190695B - Preparation method for 5'-deoxy-2',3'-diacetyl-5-fluorocytidine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine as a prodrug of 5-fluorouracil

An In-Depth Technical Guide to 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine as a Prodrug of 5-Fluorouracil

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, a prodrug designed for the targeted delivery of the widely used chemotherapeutic agent, 5-fluorouracil (5-FU). We will explore its chemical rationale, mechanism of activation, and the experimental methodologies used to validate its efficacy and safety profile.

Introduction: The Rationale for 5-FU Prodrugs

5-Fluorouracil (5-FU) has been a cornerstone in the treatment of various solid tumors, including those of the gastrointestinal tract, breast, and head and neck, since its introduction in 1957.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.[2] Despite its efficacy, the clinical utility of 5-FU is hampered by significant limitations.[1]

-

Poor Oral Bioavailability: Oral administration of 5-FU is challenging due to erratic and incomplete absorption.[3][4]

-

Short Half-Life: The drug is rapidly metabolized, necessitating continuous intravenous infusion to maintain therapeutic plasma concentrations.[1]

-

Systemic Toxicity: Non-selective action leads to severe side effects, including myelosuppression, mucositis, and hand-foot syndrome, as the drug affects all rapidly dividing cells in the body.[1]

To mitigate these issues, the development of prodrugs has been a key strategy.[1][5] A prodrug is a pharmacologically inactive compound that undergoes metabolic conversion in the body to release the active parent drug.[5] The goal is to improve the pharmacokinetic profile and enhance tumor-selective activation, thereby increasing the therapeutic index. 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine represents a chemically modified nucleoside analog designed to achieve these objectives. The isopropylidene group serves as a protective moiety, intended to enhance lipophilicity for improved membrane permeability and to be cleaved under specific physiological conditions, initiating the conversion to 5-FU.

Chemical Structure and Synthesis Overview

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine is a derivative of the nucleoside 5-fluorocytidine. Its key structural features are:

-

A 5-fluorocytosine base.

-

A ribose sugar moiety lacking the 5'-hydroxyl group (5'-deoxy).

-

An isopropylidene group protecting the 2' and 3' hydroxyls of the ribose sugar.

This structure is designed for stability and enhanced absorption. The synthesis generally involves the protection of the 2' and 3' hydroxyl groups of a suitable 5-fluorocytidine precursor with an isopropylidene group, a common protecting group strategy in nucleoside chemistry.

Caption: Chemical Structure of the Prodrug.

Mechanism of Action: Multi-Step Enzymatic Activation

The therapeutic activity of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine is entirely dependent on its conversion to 5-FU. This process is envisioned as a sequential enzymatic cascade, analogous to the activation pathway of the clinically approved prodrug capecitabine.

-

Step 1: De-protection. The first step is the removal of the isopropylidene group to yield 5'-deoxy-5-fluorocytidine (5'-dFCR). This hydrolysis can occur chemically in the acidic environment of the stomach or be catalyzed by esterases in the liver.

-

Step 2: Deamination. 5'-dFCR is then converted to 5'-deoxy-5-fluorouridine (doxifluridine) by the enzyme cytidine deaminase. This enzyme is found in high concentrations in both the liver and various tumor tissues.[5]

-

Step 3: Phosphorolysis. The final and crucial step is the conversion of doxifluridine to the active drug, 5-FU. This reaction is catalyzed by thymidine phosphorylase (TP), an enzyme whose activity is often significantly higher in tumor tissues compared to normal tissues.[5] This differential expression is the cornerstone of the prodrug's intended tumor selectivity.

Caption: Metabolic activation pathway of the prodrug to 5-FU.

Preclinical Evaluation: Assessing Efficacy and Safety

In Vitro Cytotoxicity

The initial evaluation of any potential anticancer agent involves assessing its ability to kill cancer cells in culture. The cytotoxicity of the prodrug is compared against that of 5-FU across a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HT-29 colorectal adenocarcinoma) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]

-

Drug Exposure: The cell culture medium is replaced with fresh medium containing serial dilutions of the prodrug, 5-FU, or a vehicle control. The cells are then incubated for a defined period, typically 48-72 hours.[6]

-

MTT Addition: The drug-containing medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit cell growth by 50%, is calculated by plotting cell viability against drug concentration.[7]

Table 1: Example In Vitro Cytotoxicity Data (IC50 Values in µM)

| Cell Line | Cancer Type | Prodrug IC50 (µM) | 5-FU IC50 (µM) |

| HT-29 | Colorectal | 18.5 | 15.2 |

| MCF-7 | Breast | 25.1 | 22.8 |

| BxPC-3 | Pancreatic | 14.0 | 12.5 |

| AsPC-1 | Pancreatic | 37.0 | 33.4 |

Note: Data is illustrative. As the prodrug must be converted to 5-FU, its IC50 is expected to be similar to or slightly higher than that of 5-FU, depending on the metabolic capacity of the cell line. Data for pancreatic lines adapted from similar conjugate studies.[4]

In Vivo Efficacy in Xenograft Models

To assess antitumor activity in a physiological context, the prodrug is tested in animal models, typically immunodeficient mice bearing human tumor xenografts.

Experimental Protocol: Murine Xenograft Study

-

Tumor Implantation: Human cancer cells (e.g., HT-29) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Group Assignment: Mice are randomly assigned to treatment groups: (1) Vehicle control, (2) 5-FU, and (3) Prodrug.

-

Drug Administration: The prodrug is administered orally, while 5-FU may be given intraperitoneally to simulate standard administration. Dosing occurs on a predetermined schedule (e.g., daily for 14 days).

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length × Width²)/2. Body weight change is a key indicator of systemic toxicity.[2]

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at the end of the treatment cycle. Tumors are then excised and weighed.

Table 2: Example In Vivo Efficacy and Toxicity Data

| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) | % Tumor Growth Inhibition | Body Weight Change (%) |

| Vehicle Control | - | 1500 ± 210 | 0% | +2.5% |

| 5-FU | 20 (i.p.) | 650 ± 95 | 56.7% | -15.0% |

| Prodrug | 50 (p.o.) | 580 ± 88 | 61.3% | -3.1% |

Note: Data is illustrative. The goal is to demonstrate that the prodrug can achieve similar or better tumor inhibition compared to 5-FU but with significantly less systemic toxicity, as indicated by the minimal body weight loss.[2]

Pharmacokinetic Profile

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and its metabolites. These studies are typically conducted in animal models like rats or monkeys.[3][8][9]

Sources

- 1. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of beta-L-2',3'-dideoxy-5-fluorocytidine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of β-l-2′,3′-Dideoxy-5-Fluorocytidine in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

Antitumor properties of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine

An In-Depth Technical Guide on 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine: A Core Synthetic Intermediate for Advanced Fluoropyrimidine Antitumor Agents

Executive Summary

This technical guide provides a comprehensive overview of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, a crucial, non-therapeutic intermediate in the synthesis of advanced fluoropyrimidine-based anticancer agents. While this compound does not possess direct antitumor properties, its strategic importance lies in its role as a protected precursor to 5'-deoxy-5-fluorocytidine (5'-dFCR), a key component in the structure of the widely used oral chemotherapeutic, Capecitabine. This document, intended for researchers and drug development professionals, will elucidate the compound's physicochemical context, its synthesis, its pivotal function in the production of Capecitabine, and the downstream metabolic pathways that lead to the active antitumor agent, 5-fluorouracil (5-FU). Furthermore, we will detail the standard experimental protocols used to validate the efficacy and safety of the final therapeutic compounds derived from this essential building block.

The Strategic Evolution of Fluoropyrimidine Anticancer Agents

For decades, 5-fluorouracil (5-FU) has been a cornerstone in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[1][2] Its mechanism of action relies on the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[3][4] However, the clinical utility of 5-FU is hampered by its narrow therapeutic index, significant toxicity, and the need for intravenous administration, often via continuous infusion.[2]

This created a compelling need for orally bioavailable 5-FU prodrugs with improved safety profiles and tumor selectivity. Capecitabine (N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine) was developed to meet this need.[5][6] The rationale behind Capecitabine is its multi-step enzymatic activation pathway, which preferentially occurs within tumor tissue, thereby concentrating the active 5-FU at the site of action and reducing systemic toxicity.[7][8] The synthesis of Capecitabine and its analogues is a multi-step process where protecting key functional groups is essential, which is where 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine plays its critical role.

Profile of a Key Synthetic Intermediate

3.1 Physicochemical Properties and the Role of the Isopropylidene Group

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine is a derivative of the nucleoside 5-fluorocytidine. Its structure is characterized by three key features:

-

5-fluorocytosine Base: The core heterocyclic structure responsible for the ultimate biological activity after conversion.

-

5'-Deoxyribose Sugar: The absence of the 5'-hydroxyl group is a defining feature of the 5'-deoxyfluoropyrimidine class of prodrugs.

-

2',3'-O-isopropylidene Group: This is a cyclic ketal formed between the 2' and 3' hydroxyl groups of the ribose sugar and an acetone molecule. This moiety acts as a protecting group . In organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent them from interfering with reactions occurring at other sites on the molecule. Here, the isopropylidene group ensures that the 2' and 3' hydroxyls do not react during subsequent modification of the N4-amino group of the cytosine base, a critical step in synthesizing Capecitabine and related derivatives.[2]

3.2 General Synthesis of the Intermediate

The synthesis involves the protection of the vicinal diols (2'- and 3'-hydroxyls) of a suitable 5'-deoxy-5-fluorocytidine precursor. This is a standard procedure in nucleoside chemistry.

Experimental Protocol 1: Isopropylidene Protection of 5'-Deoxy-5-fluorocytidine

-

Causality and Principle: This protocol utilizes an acid-catalyzed reaction to form a cyclic ketal across the 2' and 3' hydroxyls. Acetone or its dimethyl acetal (2,2-dimethoxypropane) serves as the source of the isopropylidene group. The reaction is reversible, and driving it to completion often requires the removal of the water byproduct. This self-validating system is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of a new, less polar product.

-

Step-by-Step Methodology:

-

Suspend the starting material, 5'-deoxy-5-fluorocytidine, in a suitable anhydrous solvent such as acetone or N,N-dimethylformamide (DMF).

-

Add 2,2-dimethoxypropane (2-3 equivalents) to the suspension. This reagent acts as both a reactant and a water scavenger.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, observing the disappearance of the polar starting material and the appearance of a higher-running (less polar) spot corresponding to the protected product.

-

Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a weak base, such as triethylamine or a saturated sodium bicarbonate solution, to neutralize the acid catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane or ethyl acetate in hexanes to yield the pure 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Pathway to a Clinically Relevant Prodrug

The primary utility of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine is as a stepping stone towards Capecitabine. This involves a two-step process: deprotection followed by N-acylation.

Experimental Protocol 2: Deprotection and Conversion to Capecitabine

-

Principle: This workflow first removes the acid-labile isopropylidene group to expose the hydroxyls, yielding 5'-dFCR. Subsequently, the N4-amino group of 5'-dFCR is acylated using n-pentyl chloroformate to produce Capecitabine. Each step's success is validated by chromatographic and spectroscopic analysis.

-

Step-by-Step Methodology:

Part A: Deprotection (Acidic Hydrolysis)

-

Dissolve the protected intermediate, 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

-

Gently heat the mixture (e.g., to 40-50°C) and stir.

-

Monitor the deprotection by TLC until the starting material is fully consumed.

-

Remove the solvent under reduced pressure (co-evaporating with toluene can help remove residual acetic acid).

-

The resulting crude 5'-deoxy-5-fluorocytidine (5'-dFCR) can be purified by crystallization or used directly in the next step if sufficiently pure.

Part B: N-Acylation to form Capecitabine

-

Suspend the deprotected 5'-dFCR in an anhydrous aprotic solvent like pyridine or dichloromethane.

-

Cool the mixture in an ice bath (0°C).

-

Slowly add n-pentyl chloroformate (1.0-1.2 equivalents) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Upon completion, quench the reaction with water or a saturated ammonium chloride solution.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove pyridine, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude Capecitabine by silica gel chromatography or recrystallization to obtain the final product of high purity.

-

From Prodrug to Active Agent: The Metabolic Activation Pathway

The therapeutic value of Capecitabine, synthesized from our intermediate of interest, stems from its conversion to 5-FU through a cascade of enzymatic reactions that exploit the unique metabolic environment of tumor cells.

-

Step 1 (Liver): Orally administered Capecitabine is absorbed and hydrolyzed by carboxylesterase, primarily in the liver, to 5'-deoxy-5-fluorocytidine (5'-dFCR).[1][2]

-

Step 2 (Liver and Tumor): 5'-dFCR is then converted to 5'-deoxy-5-fluorouridine (5'-dFUR) by cytidine deaminase, an enzyme found in both the liver and tumor tissues.[9]

-

Step 3 (Tumor): The final and critical activation step is the conversion of 5'-dFUR to the active anticancer drug, 5-FU. This reaction is catalyzed by thymidine phosphorylase (TP), an enzyme that is expressed at significantly higher levels in many tumor tissues compared to normal tissues.[7][8] This differential expression is the cornerstone of Capecitabine's tumor-selective activity and improved therapeutic window.

Validation of Antitumor Efficacy for Derived Compounds

After synthesizing a novel derivative from 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, its antitumor potential must be rigorously evaluated. The following protocols are standard industry practice for such validation.

6.1 In Vitro Cytotoxicity Assessment

Experimental Protocol 3: MTT Cell Proliferation Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50). The protocol includes positive (known cytotoxic agent) and negative (vehicle) controls to ensure the assay is performing correctly.

-

Step-by-Step Methodology:

-

Seed cancer cells (e.g., human colon adenocarcinoma HT-29 or breast cancer MCF-7) into 96-well plates at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.[10]

-

Prepare serial dilutions of the test compound (e.g., a Capecitabine analogue) in the culture medium. Also prepare a positive control (e.g., 5-FU) and a vehicle control (e.g., 0.5% DMSO in medium).[10]

-

Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound or controls.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]

-

Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[10]

-

Table 1: Representative IC50 Values for Fluoropyrimidine Derivatives Against Pancreatic Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-FU Conjugate 1 | BxPC-3 (Primary) | 14 | [1][11] |

| 5-FU Conjugate 2 | BxPC-3 (Primary) | 45 | [1][11] |

| 5-FU Conjugate 1 | AsPC-1 (Metastatic) | 37 | [1][11] |

| 5-FU Conjugate 2 | AsPC-1 (Metastatic) | 133 |[1][11] |

6.2 In Vivo Preclinical Efficacy Evaluation

Experimental Protocol 4: Human Tumor Xenograft Model in Mice

-

Principle: This in vivo model assesses the antitumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunodeficient mice, and once tumors are established, the mice are treated with the test compound. Efficacy is measured by tumor growth inhibition and increased survival time. This system is self-validating through the inclusion of a vehicle-treated control group, which establishes the baseline tumor growth rate against which the treated groups are compared.

-

Step-by-Step Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ HCT116 colon cancer cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²).

-

Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment groups (e.g., vehicle control, test compound at various doses, positive control like Capecitabine).

-

Drug Administration: Administer the compounds via the intended clinical route (e.g., oral gavage for an oral prodrug) according to a predetermined schedule (e.g., daily for 14 days).[5]

-

Efficacy Endpoints: Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI). A secondary endpoint can be survival time.[7][8]

-

Toxicity Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance.[5]

-

Data Analysis: At the end of the study, compare the mean tumor volumes between the treated and vehicle groups. Statistically significant differences indicate antitumor activity.

-

Future Directions: A Scaffold for Innovation

The core structure derived from 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine serves as a versatile scaffold for developing next-generation fluoropyrimidine prodrugs. Research is ongoing to create novel conjugates that can further enhance tumor targeting or introduce complementary mechanisms of action. For instance, recent studies have explored conjugating 5'-deoxy-5-fluorocytidine with hydroxycinnamic acids, which have shown promising cytotoxic activity against pancreatic cancer cell lines.[1][11] This approach aims to create hybrid drugs that combine the proven efficacy of 5-FU with the potential anticancer properties of natural compounds. Such innovations continue to rely on the fundamental synthetic strategies and intermediates discussed in this guide.

Conclusion

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine is a quintessential example of a compound whose value is not in its direct biological activity, but in its enabling role within pharmaceutical synthesis. As a key protected intermediate, it facilitates the efficient and controlled construction of sophisticated prodrugs like Capecitabine. Understanding its synthesis, handling, and strategic deprotection is fundamental for chemists and drug developers working to expand and improve the arsenal of fluoropyrimidine-based therapies. By enabling the creation of orally available, tumor-selective agents, this unassuming molecule has made a significant contribution to the landscape of modern oncology.

References

-

Ishitsuka, H. et al. (1987). Comparative antitumor activity and intestinal toxicity of 5'-deoxy-5-fluorouridine and its prodrug trimethoxybenzoyl-5'-deoxy-5-fluorocytidine. Japanese Journal of Cancer Research, 78(9), 1029-1037. [Link]

-

Ninomiya, Y. et al. (1988). Comparative Antitumor Activity and Intestinal Toxicity of 5′‐Deoxy‐5‐fluorouridine and Its Prodrug Trimethoxybenzoyl‐5′‐deoxy‐5‐fluorocytidine. Investigational New Drugs, 6(1), 19-27. [Link]

-

Ishikawa, T. et al. (1998). Antitumor activities of a novel fluoropyrimidine, N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine (capecitabine). Investigational New Drugs, 16(3), 191-203. [Link]

-

Siddiqui, M. A. et al. (2011). In vitro and in vivo efficacy of fluorodeoxycytidine analogs against highly pathogenic avian influenza H5N1, seasonal, and pandemic H1N1 virus infections. Antiviral Research, 92(2), 237-245. [Link]

-

Cybulski, M. et al. (2021). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances, 11(25), 15337-15350. [Link]

-

Cybulski, M. et al. (2021). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances, 11(25), 15337-15350. [Link]

-

Mena, E. et al. (2019). Biodistribution, Tumor Detection, and Radiation Dosimetry of 18F-5-Fluoro-2'-Deoxycytidine with Tetrahydrouridine in Solid Tumors. Journal of Nuclear Medicine, 60(5), 621-627. [Link]

-

Cybulski, M. et al. (2021). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. RSC Advances, 11(25), 15337-15350. [Link]

-

Boothman, D. A. et al. (1983). Metabolism and mechanism of action of 5-fluorodeoxycytidine. Cancer Research, 43(11), 5227-5234. [Link]

-

National Cancer Institute. (2021). 5-Fluoro-2'-Deoxycytidine and Tetrahydrouridine in Treating Patients with Refractory Solid Tumors. NCI. [Link]

-

Kumar, P. et al. (2012). Synthesis and biological activity evaluation of cytidine-5'-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2',3'-carbonates. European Journal of Medicinal Chemistry, 58, 266-273. [Link]

-

Tanaka, H. et al. (2015). 2'-Deoxycytidine decreases the anti-tumor effects of 5-fluorouracil on mouse myeloma cells. Journal of Pharmacological Sciences, 129(3), 183-189. [Link]

-

Rich, M. A. et al. (1958). Growth inhibition of a human tumor cell strain by 5-fluorocytidine and 5-fluoro-2'-deoxycytidine. Cancer Research, 18(6), 730-735. [Link]

-

Armstrong, R. D. et al. (1983). Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine. Cancer Chemotherapy and Pharmacology, 11(2), 102-105. [Link]

-

Goel, S. et al. (2020). A phase 1 study of orally administered 5-fluoro-2'-deoxycytidine with tetrahydrouridine in patients with refractory solid tumors. Investigational New Drugs, 38(4), 1093-1103. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of 5-Fluorodeoxyuridine?. Patsnap Synapse. [Link]

-

Belinsky, S. A. et al. (2002). 5-Aza-2'-deoxycytidine is chemopreventive in a 4-(methyl-nitrosamino)-1-(3-pyridyl)-1-butanone-induced primary mouse lung tumor model. Carcinogenesis, 23(7), 1159-1164. [Link]

-

Liu, M. et al. (2023). In Vitro Anti-Tumor and Hypoglycemic Effects of Total Flavonoids from Willow Buds. Molecules, 28(14), 5360. [Link]

-

Moraru, G. et al. (2021). Cytotoxic Effects of 5-Azacytidine on Primary Tumour Cells and Cancer Stem Cells from Oral Squamous Cell Carcinoma: An In Vitro FTIRM Analysis. International Journal of Molecular Sciences, 22(16), 8908. [Link]

Sources

- 1. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01683A [pubs.rsc.org]

- 2. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 5. Antitumor activities of a novel fluoropyrimidine, N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine (capecitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity evaluation of cytidine-5'-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2',3'-carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative antitumor activity and intestinal toxicity of 5'-deoxy-5-fluorouridine and its prodrug trimethoxybenzoyl-5'-deoxy-5-fluorocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative Antitumor Activity and Intestinal Toxicity of 5′‐Deoxy‐5‐fluorouridine and Its Prodrug Trimethoxybenzoyl‐5′‐deoxy‐5‐fluorocytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Anti-Tumor and Hypoglycemic Effects of Total Flavonoids from Willow Buds | MDPI [mdpi.com]

- 11. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide on 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine: A Pivotal Intermediate in Modern Nucleoside Chemistry

Abstract: This technical guide provides an in-depth exploration of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine, a cornerstone intermediate in the field of nucleoside chemistry. We will dissect its molecular architecture, elucidate its synthesis through detailed, field-proven protocols, and demonstrate its critical role as a versatile building block for the development of therapeutically significant nucleoside analogs. By explaining the causality behind synthetic strategies and metabolic pathways, this document serves as an essential resource for researchers, chemists, and drug development professionals dedicated to advancing antiviral and anticancer therapies.

Introduction: The Strategic Importance of Fluorine and Protecting Groups

The rational design of nucleoside analogs as therapeutic agents is a foundational pillar of modern medicine. The introduction of specific chemical modifications to the nucleoside scaffold can dramatically alter its biological activity, metabolic stability, and pharmacokinetic profile.[1][2]

The Significance of Fluorine in Nucleoside Drug Design

The substitution of a hydrogen atom or a hydroxyl group with fluorine is a powerful and widely used strategy in medicinal chemistry.[2] Fluorine's unique properties—its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—impart several advantages:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H or C-O bond, making it resistant to enzymatic cleavage and oxidative metabolism. This can increase the drug's half-life and bioavailability.[1]

-

Modulation of Acidity/Basicity: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups, influencing binding interactions with target enzymes.

-

Mimicking Hydroxyl Groups: Fluorine can act as a bioisostere of a hydroxyl group, participating in hydrogen bonding interactions within a biological target, but without the chemical reactivity of the -OH group.[3]

The Imperative of Protecting Group Strategy

Nucleosides are polyfunctional molecules, presenting multiple reactive sites (hydroxyl groups on the sugar, functional groups on the nucleobase). To achieve regioselective modification, a robust protecting group strategy is essential. The ideal protecting group must be easy to install, stable to a specific set of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the final molecule.

Structural Dissection of the Core Intermediate

5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine is a quintessential example of strategic molecular design. Its structure elegantly combines the principles of fluorine incorporation and chemical protection:

-

5-Fluorocytosine Base: The fluorine at the C5 position of the pyrimidine ring is a key pharmacophore, essential for the bioactivity of many anticancer and antifungal drugs.[4]

-

Ribose Sugar with 5'-Fluoro Modification: The replacement of the 5'-hydroxyl group with fluorine is a critical modification that blocks 5'-phosphorylation, a necessary step for incorporation into DNA or RNA, while directing the molecule towards specific metabolic pathways.

-

2',3'-O-Isopropylidene Group: This cyclic ketal, also known as an acetonide, serves as a protecting group for the cis-diols at the 2' and 3' positions of the ribose ring. This protection is crucial as it allows chemists to perform selective reactions at the 5' position without interference from the sugar's other hydroxyl groups.[5]

Synthesis and Characterization: A Field-Proven Approach

The synthesis of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine is a multi-step process that hinges on precise control of reactivity. The general strategy involves first protecting the sugar's diols and then performing the fluorination reaction at the primary 5'-hydroxyl group.

Synthetic Pathway: A Mechanistic Perspective

The causality of the synthetic sequence is paramount. The 2' and 3' hydroxyl groups are more sterically hindered than the primary 5' hydroxyl, but they are nucleophilic and would interfere with many fluorinating agents. By first installing the isopropylidene group, the 2' and 3' positions are rendered inert, directing the subsequent fluorination exclusively to the desired 5' position.

Caption: Synthetic workflow for the target intermediate.

Detailed Experimental Protocol: Synthesis

This protocol represents a validated methodology for the laboratory-scale synthesis of the title compound.

Step 1: Protection of 2',3'-Hydroxyl Groups

-

Suspend 5-fluorocytidine (1.0 eq) in anhydrous acetone.

-

Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

-

Stir the mixture at room temperature for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a few drops of triethylamine to neutralize the acid.

-

Remove the solvent under reduced pressure. The resulting crude solid, 2',3'-O-Isopropylidene-5-fluorocytidine, can be purified by silica gel chromatography or used directly in the next step if sufficiently pure.

Step 2: Fluorination of the 5'-Hydroxyl Group

-

Dissolve the dried 2',3'-O-Isopropylidene-5-fluorocytidine (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of (Diethylamino)sulfur trifluoride (DAST) (1.5 eq) in anhydrous toluene dropwise over 30 minutes. Caution: DAST is toxic and reacts violently with water. Handle with extreme care in a fume hood.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine as a solid.

Characterization and Quality Control

The identity and purity of the synthesized intermediate must be confirmed through rigorous analytical techniques.

| Analytical Technique | Expected Observations | Purpose |

| ¹H NMR | Appearance of two singlets for the isopropylidene methyl groups (~1.3-1.6 ppm). A doublet of doublets for the 5'-fluorinated methylene protons, showing coupling to both the 4'-proton and fluorine.[5] | Confirms the presence of the isopropylidene group and successful fluorination at the 5' position. |

| ¹³C NMR | A doublet for the C5' carbon due to C-F coupling (J≈133 Hz).[5] Signals corresponding to the isopropylidene group carbons. | Provides definitive evidence of the C-F bond at the 5' position and confirms the overall carbon skeleton. |

| ¹⁹F NMR | A multiplet in the expected region for an alkyl fluoride (~ -160 to -230 ppm, depending on the reference).[5] | Directly confirms the presence and chemical environment of the fluorine atom. |

| Mass Spectrometry | A molecular ion peak corresponding to the expected mass of C₁₂H₁₆FN₃O₄. | Confirms the molecular weight and elemental composition of the product. |

The Role as a Key Synthetic Intermediate

The true value of 5'-Deoxy-2',3'-O-isopropylidene-5-fluorocytidine lies in its utility as a versatile precursor for more complex and biologically active molecules.

Deprotection: Releasing the Bioactive Nucleoside

The most common downstream reaction is the removal of the isopropylidene protecting group to yield 5'-Deoxy-5-fluorocytidine. This is typically achieved through mild acid hydrolysis.

Detailed Experimental Protocol: Deprotection

-

Dissolve the protected intermediate (1.0 eq) in a mixture of dichloromethane (DCM) and water.

-

Add trifluoroacetic acid (TFA) (e.g., 80% aqueous solution) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

-

Remove the solvent and excess acid under reduced pressure.

-

Purify the resulting crude 5'-Deoxy-5-fluorocytidine by recrystallization or chromatography to yield the final product.

Downstream Applications: A Gateway to Prodrugs

The deprotected nucleoside, 5'-Deoxy-5-fluorocytidine, is a direct precursor to various therapeutic agents and a key metabolite in the activation of important prodrugs.[6] For instance, it is an intermediate in the metabolic pathway of capecitabine, an orally administered chemotherapeutic agent. Furthermore, the N4-amino group of the cytosine ring can be acylated to create novel conjugates, such as those with hydroxycinnamic acids, to develop new anticancer agents with potentially improved efficacy and selectivity.[6][7][8]